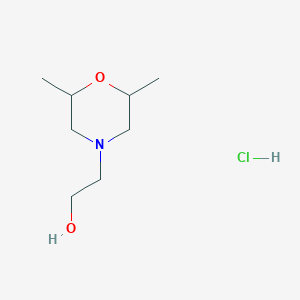
4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione
Übersicht
Beschreibung
4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione, also known by its chemical formula C11H8F4O3 , belongs to the class of diketones . It features a trifluoromethyl group, a fluorine atom, and a methoxy group attached to a butane-1,3-dione backbone. The compound’s unique arrangement of functional groups contributes to its intriguing properties.
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials, such as fluorinated aromatic compounds and diketones. Researchers have explored various synthetic routes, including fluorination reactions , condensation , and cyclization processes. Detailed studies on the optimization of reaction conditions, regioselectivity, and yield are essential for efficient synthesis.
Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione reveals its planar geometry. The trifluoromethyl group and the methoxyphenyl moiety contribute to its overall shape. Quantum chemical calculations and X-ray crystallography provide insights into its three-dimensional arrangement.
Chemical Reactions Analysis
This compound participates in various chemical reactions, including:
- Enolization : The keto-enol tautomerism allows for nucleophilic addition reactions.
- Acylation : The carbonyl groups can undergo acylation reactions with suitable reagents.
- Michael Addition : The α,β-unsaturated ketone functionality enables Michael additions with nucleophiles.
- Redox Reactions : The fluorine atoms influence the compound’s redox behavior.
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a melting point within a specific temperature range.
- Solubility : Its solubility in various solvents impacts its practical applications.
- Stability : Stability studies under different conditions are crucial for handling and storage.
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers should consider:
- Toxicity : Assess its toxicity profile through in vitro and in vivo studies.
- Handling : Proper protective equipment and protocols are necessary during synthesis and experimentation.
- Environmental Impact : Evaluate its environmental persistence and potential harm.
Zukünftige Richtungen
Future research avenues include:
- Biological Activity : Investigate its pharmacological properties, potential drug-like characteristics, and therapeutic applications.
- Materials Science : Explore its use in materials, such as catalysts or functional coatings.
- Computational Studies : Computational chemistry can predict its behavior and interactions.
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O3/c1-18-9-3-2-6(12)4-7(9)8(16)5-10(17)11(13,14)15/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTGIUPYSQAVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid](/img/structure/B1458853.png)
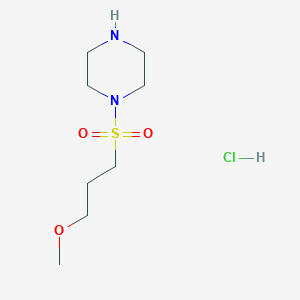
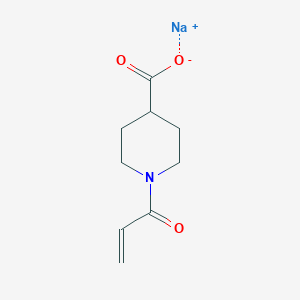


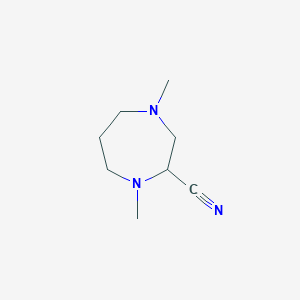


![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1458868.png)
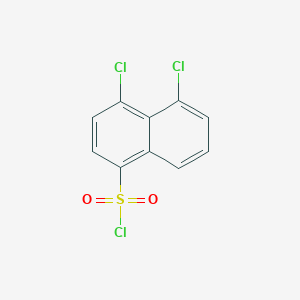
![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1458870.png)

